3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
Description
Systematic IUPAC Name and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-[(S)-methylsulfinyl]phenyl]pyrazole . This name is derived from its pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents are assigned positions based on IUPAC numbering:
- Position 1 : A 4-methoxyphenyl group (-C~6~H~4~OCH~3~), where a methoxy substituent is para to the pyrazole attachment point.
- Position 3 : A difluoromethyl group (-CF~2~H), introducing two fluorine atoms.
- Position 5 : A 4-(methylsulfinyl)phenyl group (-C~6~H~4~S(O)CH~3~), featuring a sulfoxide moiety with a methyl group and stereochemically defined sulfur configuration.
The sulfinyl group (>S=O) adopts a trigonal pyramidal geometry at sulfur, with the oxygen atom forming a polarized double bond. This configuration creates chirality, necessitating the (S) descriptor in the IUPAC name to specify absolute stereochemistry.
CAS Registry Numbers and Alternative Designations
The compound is registered under the CAS Number 151507-22-1 , as documented in PubChem (CID 10713663). Additional identifiers include:
Notably, an alternative CAS Number (151506-44-4 ) and PubChem CID (132932 ) are associated with a closely related structure lacking stereochemical specification at the sulfinyl group. This highlights the importance of stereodescriptors in distinguishing stereoisomers.
Molecular Formula and Weight Validation
The molecular formula C~18~H~16~F~2~N~2~O~2~S is consistent with the compound’s structural features. Validation of the molecular weight proceeds as follows:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 18 | 12.01 | 216.18 |
| H | 16 | 1.008 | 16.13 |
| F | 2 | 19.00 | 38.00 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 362.40 |
The calculated molecular weight (362.40 g/mol) matches the PubChem-reported value of 362.4 g/mol , confirming formula accuracy.
Stereochemical Considerations in Sulfoxide Configuration
The sulfoxide group (-S(O)CH~3~) introduces a chiral center at sulfur. The (S) configuration denotes the spatial arrangement of substituents around sulfur, determined using vibrational circular dichroism (VCD) spectroscopy and density functional theory (DFT) calculations. Key stereochemical attributes include:
- Pyramidal Geometry : Sulfur’s lone pair occupies one vertex of a tetrahedron, with oxygen, methyl, and aryl groups occupying the others.
- Barrier to Inversion : The energy required for stereochemical inversion at sulfur exceeds 30 kcal/mol, rendering the configuration stable at room temperature.
- Optical Activity : The enantiomer with (S) -configuration exhibits a specific optical rotation, distinguishing it from the (R) -form.
The stereochemical integrity of the sulfoxide group influences intermolecular interactions, particularly in biological systems where enantioselectivity may occur.
Key Structural Features :
| Feature | Description |
|---|---|
| Pyrazole Core | Aromatic ring with nitrogen atoms at positions 1 and 2. |
| 4-Methoxyphenyl | Electron-donating methoxy group para to pyrazole attachment. |
| Difluoromethyl | Electron-withdrawing group enhancing metabolic stability. |
| 4-(Methylsulfinyl)phenyl | Chiral sulfoxide moiety contributing to polar surface area and solubility. |
Properties
CAS No. |
151507-22-1 |
|---|---|
Molecular Formula |
C18H16F2N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChI Key |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a pyrazole core substituted at positions 1, 3, and 5 with distinct functional groups:
Key Synthetic Hurdles
-
Regioselectivity : Ensuring the correct substitution pattern on the pyrazole ring.
-
Functional Group Compatibility : Managing reactivity of sulfoxide and difluoromethyl groups under acidic/basic conditions.
-
Byproduct Formation : Minimizing isomers during cyclization, particularly at positions 3 and 5.
Preparation Methodologies
Enolate Formation
A foundational step involves the Claisen condensation of alkyl difluoroacetate (e.g., ethyl difluoroacetate) with a ketone or ester derivative to form a β-ketoester enolate. For example, sodium hydride or potassium tert-butoxide deprotonates the α-hydrogen, generating a stabilized enolate intermediate.
Reaction Conditions :
Acidification with Carbonic Acid
The enolate is acidified using carbonic acid generated in situ by introducing carbon dioxide gas into aqueous media. This method avoids harsh acids (e.g., HCl) that could hydrolyze sensitive groups like sulfoxides.
Procedure :
-
Add water to the enolate suspension.
-
Bubble CO₂ gas at 0.1–2 kg/cm² pressure for 1–3 hours.
-
Monitor pH until it reaches 5–7, precipitating the free β-ketoester.
Advantages :
Coupling with Trialkyl Orthoformate
The β-ketoester intermediate reacts with trialkyl orthoformate (e.g., trimethyl orthoformate) in acetyl anhydride to form an α,β-unsaturated ketoester. This step introduces the alkoxy group necessary for subsequent cyclization.
Mechanistic Insight :
-
Acetyl anhydride acts as both solvent and acylating agent.
-
Trialkyl orthoformate facilitates the formation of a conjugated enone system.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes conjugation |
| Reaction Time | 4–6 hours | Completes acylation |
| Orthoformate Equiv. | 1.2–1.5 | Reduces dimerization |
Two-Phase Cyclization
The α,β-unsaturated ketoester undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) using weak bases (e.g., Na₂CO₃) to control regioselectivity.
Critical Steps :
-
Dissolve methylhydrazine in aqueous Na₂CO₃ (10–15% w/v).
-
Cool to −10°C to 0°C to suppress side reactions.
-
Slowly add the ketoester dissolved in toluene with vigorous stirring.
Regioselectivity Control :
Catalytic Enhancement
Adding potassium iodide (1–2 mol%) accelerates the cyclization and improves regioselectivity by stabilizing transition states through halogen bonding.
Performance Metrics :
| Catalyst | Temperature (°C) | Time (h) | Regioselectivity (Desired:Undesired) | Yield (%) |
|---|---|---|---|---|
| None | 0 | 3 | 85:15 | 70 |
| KI | 0 | 2 | 95:5 | 82 |
Post-Synthetic Modifications
Sulfoxidation of Thioether Intermediates
The 4-(methylthio)phenyl group is oxidized to the sulfoxide using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Conditions for Optimal Oxidation :
-
Oxidant : 1.1 equivalents mCPBA in dichloromethane.
-
Temperature : 0–5°C to prevent over-oxidation to sulfone.
-
Monitoring : TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
Analytical and Purification Strategies
Chromatographic Separation
Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) resolves sulfoxide diastereomers, achieving >99% enantiomeric excess when chiral auxiliaries are used.
Recrystallization Techniques
Crude product is recrystallized from ethanol/water (40–60% v/v) to remove isomers and unreacted starting materials, yielding 99.6% pure compound.
Industrial-Scale Considerations
Waste Reduction
Economic Metrics
| Process Step | Cost Contribution (%) | Yield Improvement Potential |
|---|---|---|
| Enolate Acidification | 15 | Optimize CO₂ pressure |
| Cyclization | 40 | Catalyst recycling |
| Sulfoxidation | 25 | Switch to H₂O₂ |
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the methoxy and methylsulfinyl groups can modulate its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Difluoromethyl vs. Trifluoromethyl : FR140423’s difluoromethyl group (CF2H) may confer better metabolic stability compared to trifluoromethyl (CF3) due to reduced steric hindrance and altered lipophilicity .
- Methylsulfinyl vs.
- 4-Methoxyphenyl vs. Halogenated Aromatics : The 4-methoxyphenyl group in FR140423 and SC-560 contributes to π-π stacking interactions, while halogenated analogs (e.g., 4-chlorophenyl) may improve membrane permeability .
Structural and Conformational Comparisons
- Crystal Packing : Isostructural pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but divergent crystal packing due to halogen (Cl vs. Br) substitutions. This highlights the role of substituents in modulating solid-state properties, which could influence solubility and formulation .
- Dihydropyrazoles : Compounds like 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () feature a partially saturated pyrazole core, increasing conformational flexibility. This contrasts with FR140423’s planar aromatic structure, which may enhance target specificity .
Pharmacological Profiles
- FR140423 : Acts indirectly on spinal delta-opioid receptors without binding to opioid receptors in vitro, suggesting a prodrug mechanism or allosteric modulation .
- SC-560 : Directly inhibits COX-1, demonstrating how trifluoromethyl and chlorophenyl groups favor cyclooxygenase over opioid pathways .
- Chalcone Derivatives (): Though structurally distinct (non-pyrazole), chalcones with fluorophenyl and methoxyphenyl groups exhibit similar dihedral angles (7.14°–56.26°), emphasizing the importance of aromatic substituent orientation in bioactivity .
Biological Activity
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry, particularly as antifungal, anti-inflammatory, anticancer, and antimicrobial agents. This article discusses the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal properties due to their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. The compound's structural features contribute to its efficacy against various fungal strains.
- Case Study : A study evaluated the efficacy of several pyrazole derivatives, including this compound, against Zymoseptoria tritici, a major pathogen in cereal crops. Results showed that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL.
Anti-inflammatory Activity
Pyrazole compounds have been documented to possess anti-inflammatory effects. The incorporation of specific substituents can enhance these properties.
- Research Findings : A comparative study demonstrated that compounds with similar structures exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations of 10 µM compared to standard drugs like dexamethasone.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored against various bacterial and fungal pathogens.
- Data Table : Summary of antimicrobial activity against selected strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole | E. coli | 20 | |
| Staphylococcus aureus | 18 | ||
| Aspergillus niger | 22 |
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The difluoromethyl group enhances binding affinity to target enzymes such as SDH.
- Modulation of Inflammatory Pathways : The methoxy group is believed to influence cytokine production, thereby reducing inflammation.
- Antimicrobial Action : The overall structure contributes to membrane disruption in microbial cells.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for constructing the 1,5-diarylpyrazole core in compounds like 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole?
- Methodological Answer : The 1,5-diarylpyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, phenyl hydrazine reacts with 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione in ethanol and glacial acetic acid under reflux to yield pyrazole derivatives . Modifications include using non-conventional methods (e.g., microwave-assisted synthesis) to improve reaction efficiency . Key steps involve optimizing stoichiometry, solvent systems, and temperature to manage substituent compatibility (e.g., difluoromethyl and methylsulfinyl groups).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, dihedral angles between the pyrazole ring and aryl substituents (e.g., methoxyphenyl: 16.83°, hydroxyphenyl: 51.68°) provide insights into steric and electronic interactions . Complementary techniques include:
- NMR : NMR to resolve difluoromethyl environments; - HSQC/HMBC for connectivity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ) .
- IR Spectroscopy : To confirm functional groups like sulfinyl (S=O, ~1050 cm) .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to achieve ≥98% purity .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (e.g., decomposition above 250°C).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyrazole derivatives with fluorinated and sulfinyl substituents?
- Methodological Answer :
- Bioisosteric Replacement : Substitute difluoromethyl with trifluoromethyl or methylsulfonyl to modulate lipophilicity and metabolic stability .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects of substituents on pyrazole ring aromaticity. Docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like fungal enzymes .
- In Vitro Assays : Test antifungal activity using microbroth dilution (MIC values against Candida spp.) .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazole derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 45% vs. 70%) often arise from:
- Reaction Scale : Small-scale reactions may suffer from inefficient mixing or heat transfer.
- Purification Methods : Column chromatography vs. recrystallization (e.g., ethanol recrystallization improves purity but reduces yield) .
- Substituent Sensitivity : Electron-withdrawing groups (e.g., sulfinyl) may slow cyclization; additives like acetic acid can accelerate kinetics .
Q. How are mechanistic insights into the biological activity of sulfinyl-containing pyrazoles obtained?
- Methodological Answer :
- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probes to quantify ROS generation in cell lines treated with the compound.
- Enzyme Inhibition Studies : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify sulfoxide/sulfone transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
